![molecular formula C22H26N2O2S B4395104 N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide](/img/structure/B4395104.png)
N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide
説明
N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.
作用機序
N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide irreversibly binds to the ATP-binding site of EGFR, causing inhibition of the tyrosine kinase activity. This inhibition leads to the suppression of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and migration. N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide has been shown to be highly selective for EGFR T790M mutation, which is a common resistance mechanism to first- and second-generation EGFR TKIs.
Biochemical and Physiological Effects:
N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with EGFR T790M mutation. In vivo studies have demonstrated that N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide has potent antitumor activity against NSCLC tumors with EGFR T790M mutation, while sparing normal tissues. N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide has also been shown to have minimal cardiotoxicity and neurotoxicity in preclinical and clinical studies.
実験室実験の利点と制限
The advantages of using N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide in lab experiments include its potent and selective inhibitory activity against EGFR T790M mutation, its favorable pharmacokinetic profile, and its good oral bioavailability. The limitations of using N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide in lab experiments include its irreversibility of binding to EGFR, which may limit its use in studies requiring reversible inhibition of EGFR, and its selectivity for EGFR T790M mutation, which may limit its use in studies involving wild-type EGFR.
将来の方向性
For N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide research include the development of combination therapies with other targeted agents or immunotherapies to overcome resistance mechanisms and improve clinical outcomes. Other potential future directions include the investigation of N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide in other tumor types with EGFR T790M mutation and the development of biomarkers to predict response to N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide. Additionally, the development of new EGFR TKIs with improved potency, selectivity, and pharmacokinetic properties may provide new therapeutic options for NSCLC patients with EGFR mutations.
科学的研究の応用
N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutation. In vitro and in vivo studies have shown that N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide has potent and selective inhibitory activity against EGFR T790M mutation, while sparing wild-type EGFR. N-[2-(1-azepanylcarbonyl)phenyl]-3-(phenylthio)propanamide has also been shown to have a favorable pharmacokinetic profile and good oral bioavailability.
特性
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-3-phenylsulfanylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c25-21(14-17-27-18-10-4-3-5-11-18)23-20-13-7-6-12-19(20)22(26)24-15-8-1-2-9-16-24/h3-7,10-13H,1-2,8-9,14-17H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPITHNRZFGFNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CCSC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(azepan-1-ylcarbonyl)phenyl]-3-(phenylsulfanyl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。